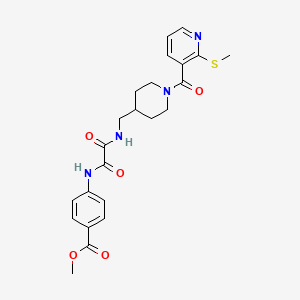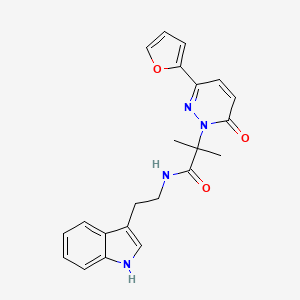
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate, also known as Methyl 4-chloro-3-oxo-6-(2-pyridyl)-2,3,4,5-tetrahydro-1,5-pyridazinecarboxylate, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyridazinecarboxylate derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been reported to have anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects:
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. Moreover, it has been reported to have neuroprotective and cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate has several advantages as a reagent in lab experiments. It is readily available, easy to handle, and relatively inexpensive. However, it has some limitations, such as its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the use of Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate in scientific research. One direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to investigate its mechanism of action and its interactions with other molecules. Moreover, it can be used as a starting material for the synthesis of new pyridazinecarboxylate derivatives with improved properties.
Conclusion:
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate is a chemical compound that has been widely used in scientific research. It has been synthesized using various methods and has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. It has also been shown to have various biochemical and physiological effects, such as anti-inflammatory, anti-tumor, neuroprotective, and cardioprotective effects. There are several future directions for its use in scientific research, such as exploring its potential as a therapeutic agent and investigating its mechanism of action.
Méthodes De Synthèse
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate can be synthesized using different methods. One of the most common methods involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of glacial acetic acid and ammonium acetate. The resulting product is then treated with hydrazine hydrate and methyl chloroformate to obtain the final product.
Applications De Recherche Scientifique
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate has been extensively used in scientific research for various applications. It has been used as a starting material for the synthesis of other pyridazinecarboxylate derivatives. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Propriétés
IUPAC Name |
methyl 2-[(4-chlorophenyl)carbamoyl]-6-oxodiazinane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c1-21-12(19)8-6-11(18)16-17(7-8)13(20)15-10-4-2-9(14)3-5-10/h2-5,8H,6-7H2,1H3,(H,15,20)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXBAPQODZUHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NN(C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[Furo[3,2-c]pyridin-2-ylmethyl(2-methylpropyl)amino]ethanesulfonyl fluoride](/img/structure/B2903013.png)
![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2903014.png)
![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2903017.png)


![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2903022.png)
![4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine](/img/structure/B2903024.png)
